molecular formula C12H19N5O B12110890 1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- CAS No. 1152533-86-2

1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)-

Cat. No.: B12110890
CAS No.: 1152533-86-2
M. Wt: 249.31 g/mol
InChI Key: ONENYIDTXQLADW-UHFFFAOYSA-N
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Description

1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with piperazine derivatives. One common method includes the use of N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine, which is prepared by reacting N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol at temperatures ranging from 25 to 30°C . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- can be compared with other pyrimidine derivatives, such as:

The uniqueness of 1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1152533-86-2

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C12H19N5O/c1-9-7-10(2)15-12(14-9)16-11(18)8-17-5-3-13-4-6-17/h7,13H,3-6,8H2,1-2H3,(H,14,15,16,18)

InChI Key

ONENYIDTXQLADW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CN2CCNCC2)C

Origin of Product

United States

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